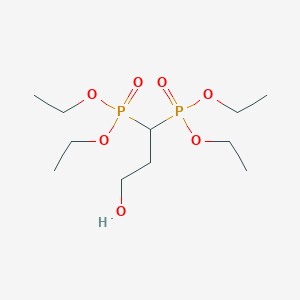
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE is a chemical compound with the molecular formula C11H26O7P2 and a molecular weight of 332.27 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE typically involves the reaction of phosphonic acid derivatives with appropriate alcohols under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of advanced reactors and purification techniques to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can lead to the formation of simpler alcohols or hydrocarbons .
Scientific Research Applications
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE
- This compound
- This compound
Uniqueness
This compound is unique due to its specific molecular structure and properties, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
151671-10-2 |
|---|---|
Molecular Formula |
C11H22O7P2-4 |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
3,4-diethyl-5,5-diphosphonatoheptan-3-ol |
InChI |
InChI=1S/C11H26O7P2/c1-5-9(10(12,6-2)7-3)11(8-4,19(13,14)15)20(16,17)18/h9,12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4 |
InChI Key |
WFDLJGQSJHQYRX-UHFFFAOYSA-J |
SMILES |
CCOP(=O)(C(CCO)P(=O)(OCC)OCC)OCC |
Canonical SMILES |
CCC(C(CC)(CC)O)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















